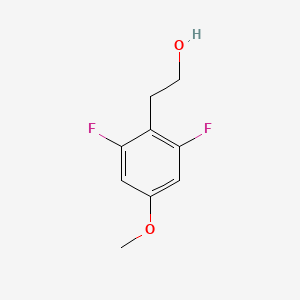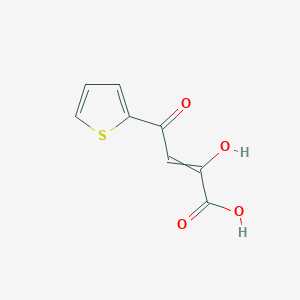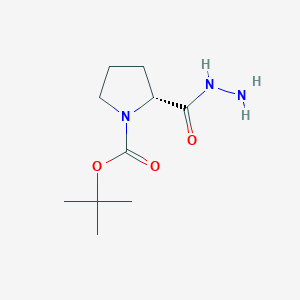
2-(2,6-Difluoro-4-methoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Difluoro-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-4-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. This reaction typically requires mild conditions and can be carried out using reagents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. One such method is the catalytic hydrogenation of 2,6-difluoro-4-methoxybenzaldehyde using a palladium catalyst. This method offers high yields and can be efficiently scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Difluoro-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2,6-Difluoro-4-methoxybenzaldehyde, 2,6-Difluoro-4-methoxybenzoic acid
Reduction: 2,6-Difluoro-4-methoxyphenylmethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,6-Difluoro-4-methoxyphenyl)ethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,6-Difluoro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Difluoro-4-methoxyphenyl)methanol
- 2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde
- 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid
Uniqueness
2-(2,6-Difluoro-4-methoxyphenyl)ethanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
1000550-08-2 |
|---|---|
Formule moléculaire |
C9H10F2O2 |
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
2-(2,6-difluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-6-4-8(10)7(2-3-12)9(11)5-6/h4-5,12H,2-3H2,1H3 |
Clé InChI |
XMKIZHPNDGLWON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)F)CCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)




![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
![tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B12446100.png)
![(5E)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446107.png)

![N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12446142.png)
